methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of azides with alkynes in the presence of a copper catalyst.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced through a hydrogenation reaction using a chiral catalyst in a hydrogenation kettle, with conditions such as 55°C and 0.4-0.5 MPa pressure for 12 hours(8).
Benzoate Ester Formation: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid like concentrated sulfuric acid(4).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Alcohol derivatives of the benzoate ester.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties(7).
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and modulate their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: An imidazole derivative used in chemical synthesis(3).
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition(6).
Uniqueness
Methyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate is unique due to its combination of a tetrazole ring and a cyclohexyl group, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C16H19N5O3 |
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Molecular Weight |
329.35 g/mol |
IUPAC Name |
methyl 4-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C16H19N5O3/c1-24-14(22)12-5-7-13(8-6-12)18-15(23)16(9-3-2-4-10-16)21-11-17-19-20-21/h5-8,11H,2-4,9-10H2,1H3,(H,18,23) |
InChI Key |
JSNPNQQPZMWWGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
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